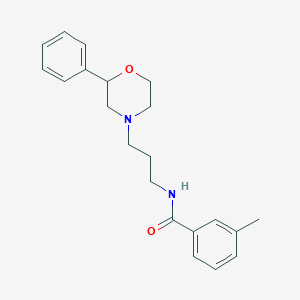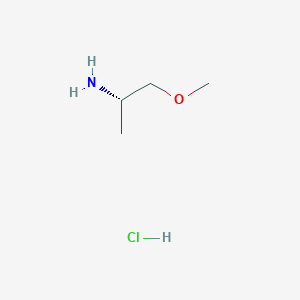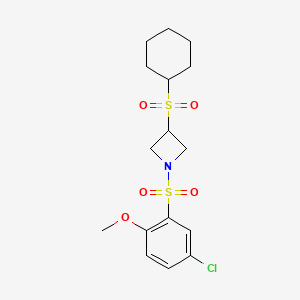![molecular formula C18H18N2O4 B2546820 N-(4-methoxyphenyl)-2-[(1-oxo-3,4-dihydro-2H-isoquinolin-5-yl)oxy]acetamide CAS No. 886950-35-2](/img/structure/B2546820.png)
N-(4-methoxyphenyl)-2-[(1-oxo-3,4-dihydro-2H-isoquinolin-5-yl)oxy]acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound N-(4-methoxyphenyl)-2-[(1-oxo-3,4-dihydro-2H-isoquinolin-5-yl)oxy]acetamide is a chemical entity that appears to be designed for biological activity, potentially as an inhibitor for enzymes involved in cancer cell metabolism. While the provided papers do not directly discuss this compound, they do provide insights into similar compounds and their synthesis, which can be extrapolated to understand the subject compound.
Synthesis Analysis
The synthesis of compounds similar to N-(4-methoxyphenyl)-2-[(1-oxo-3,4-dihydro-2H-isoquinolin-5-yl)oxy]acetamide involves complex organic reactions. For instance, the synthesis of related quinazolinone derivatives is described in the first paper, where the authors used dicyclohexylcarbodiimide (DCC) and azide coupling methods to create a series of compounds with potential anti-cancer activity . These methods could potentially be adapted for the synthesis of the compound .
Molecular Structure Analysis
The molecular structure of compounds like N-(4-methoxyphenyl)-2-[(1-oxo-3,4-dihydro-2H-isoquinolin-5-yl)oxy]acetamide is characterized by the presence of a dihydroisoquinoline moiety, which is a common feature in compounds with potential pharmacological properties. The second paper discusses the photochemically induced cyclization of related compounds to form complex polycyclic structures . This suggests that the subject compound may also undergo similar cyclization reactions to achieve its final structure.
Chemical Reactions Analysis
Chemical reactions involving compounds with dihydroisoquinoline moieties can be quite diverse. The first paper indicates that the synthesized compounds were designed to mimic the substructure of methyltetrahydrofolate (MTHF) and were evaluated for their ability to inhibit methionine synthase . This implies that the subject compound may also be designed to interact with biological targets through specific chemical interactions.
Physical and Chemical Properties Analysis
The physical and chemical properties of N-(4-methoxyphenyl)-2-[(1-oxo-3,4-dihydro-2H-isoquinolin-5-yl)oxy]acetamide would likely include its solubility, stability, and reactivity, which are crucial for its biological activity. Although the papers do not provide specific data on this compound, the properties of similar compounds, such as their binding energies and IC50 values against certain cell lines, are discussed . These properties are essential for understanding the compound's potential as a therapeutic agent.
Relevant Case Studies
The first paper presents a case study where a compound with a similar structure exhibited significant cytotoxic activity against the PC-3 cell line, with an IC50 value of 20 µg/mL . This suggests that N-(4-methoxyphenyl)-2-[(1-oxo-3,4-dihydro-2H-isoquinolin-5-yl)oxy]acetamide could also be evaluated in a similar context to determine its efficacy against cancer cells.
Aplicaciones Científicas De Investigación
Structural Aspects and Properties
Research on related amide-containing isoquinoline derivatives highlights their potential in forming salts and inclusion compounds, which may have implications for the development of new materials with unique properties, such as enhanced fluorescence upon interaction with specific molecules. These findings suggest that structural modifications of the compound could lead to materials with desirable optical properties (Karmakar, Sarma, & Baruah, 2007).
Antitumor Activity
Compounds structurally similar to "N-(4-methoxyphenyl)-2-[(1-oxo-3,4-dihydro-2H-isoquinolin-5-yl)oxy]acetamide" have been synthesized and tested for their cytostatic activity in vitro, showcasing the potential of these molecules in cancer research. For instance, certain methoxy-indolo[2,1-a]isoquinolines demonstrated significant inhibition of cell proliferation, suggesting that modifications to the compound could yield potent antitumor agents (Ambros, Angerer, & Wiegrebe, 1988).
Metabolic Studies
Investigations into the metabolism of chloroacetamide herbicides and related compounds by human and rat liver microsomes provide insights into the metabolic pathways and potential toxicological profiles of similar compounds. Understanding these metabolic processes is crucial for assessing the safety and environmental impact of new chemical entities (Coleman et al., 2000).
Synthesis and Medicinal Chemistry
The exploration of synthetic routes and the medicinal chemistry applications of isoquinoline derivatives highlight the versatility of these compounds in drug development. For example, novel syntheses of compounds with anti-tuberculosis activity underscore the potential of isoquinoline derivatives in addressing infectious diseases. These studies suggest that "N-(4-methoxyphenyl)-2-[(1-oxo-3,4-dihydro-2H-isoquinolin-5-yl)oxy]acetamide" could serve as a scaffold for developing new therapeutic agents (Wenpeng et al., 2014).
Propiedades
IUPAC Name |
N-(4-methoxyphenyl)-2-[(1-oxo-3,4-dihydro-2H-isoquinolin-5-yl)oxy]acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N2O4/c1-23-13-7-5-12(6-8-13)20-17(21)11-24-16-4-2-3-15-14(16)9-10-19-18(15)22/h2-8H,9-11H2,1H3,(H,19,22)(H,20,21) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JAMDUCZABYCNPT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)NC(=O)COC2=CC=CC3=C2CCNC3=O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-methoxyphenyl)-2-((1-oxo-1,2,3,4-tetrahydroisoquinolin-5-yl)oxy)acetamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-[1,1-Dioxo-4-(phenylmethoxycarbonylaminomethyl)thian-4-yl]acetic acid](/img/structure/B2546737.png)
![Tert-butyl N-[1-(prop-2-YN-1-YL)piperidin-3-YL]carbamate](/img/structure/B2546739.png)

![(E)-(1-{1-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-2-methyl-1H-imidazol-4-yl}ethylidene)[(4-chlorophenyl)methoxy]amine](/img/structure/B2546744.png)

![Cyclopropyl(4-(2-fluorophenoxy)-[1,4'-bipiperidin]-1'-yl)methanone](/img/structure/B2546746.png)

![N-[[5-[2-(1,3-benzothiazol-2-ylamino)-2-oxoethyl]sulfanyl-4-(4-methoxyphenyl)-1,2,4-triazol-3-yl]methyl]adamantane-1-carboxamide](/img/structure/B2546748.png)

![N1-(benzo[d][1,3]dioxol-5-yl)-N2-methylindoline-1,2-dicarboxamide](/img/structure/B2546752.png)
![2-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-2-(2-thienyl)acetaldehyde O-methyloxime](/img/structure/B2546753.png)
![[1,3]Dioxolo[4,5-b]pyridine-5-carboxylic acid](/img/structure/B2546754.png)
![1-cyclopentyl-3-{2-[4-(pyridin-3-yl)-1H-pyrazol-1-yl]ethyl}urea](/img/structure/B2546755.png)
